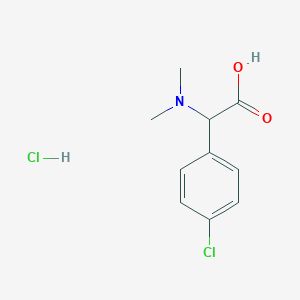

(4-Chloro-phenyl)-dimethylamino-acetic acid HCl

説明

(4-Chloro-phenyl)-dimethylamino-acetic acid HCl is a hydrochloride salt of a substituted phenylacetic acid derivative. Its structure features a 4-chlorophenyl group attached to a dimethylamino-acetic acid backbone. The dimethylamino group (-N(CH₃)₂) distinguishes it from primary or secondary amino analogs, influencing its electronic, steric, and lipophilic properties. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications requiring bioavailability .

特性

IUPAC Name |

2-(4-chlorophenyl)-2-(dimethylamino)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2.ClH/c1-12(2)9(10(13)14)7-3-5-8(11)6-4-7;/h3-6,9H,1-2H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEFOQUPNTVXZSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C1=CC=C(C=C1)Cl)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-phenyl)-dimethylamino-acetic acid HCl typically involves the reaction of 4-chloroaniline with dimethylamine and acetic acid under controlled conditions. The process begins with the diazotization of 4-chloroaniline, followed by a coupling reaction with dimethylamine. The final product is obtained by neutralizing the reaction mixture with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: In an industrial setting, the production of (4-Chloro-phenyl)-dimethylamino-acetic acid HCl involves large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

化学反応の分析

Types of Reactions: (4-Chloro-phenyl)-dimethylamino-acetic acid HCl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chloro group to other functional groups, such as amines.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles such as sodium methoxide or ammonia can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a range of substituted phenyl derivatives .

科学的研究の応用

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.

- Reagent in Organic Reactions : It is employed in various organic reactions due to its reactive functional groups.

Biology

- Enzyme Inhibition Studies : Research has demonstrated that derivatives of this compound exhibit significant enzyme inhibition, particularly in studies involving cancer cell lines .

- Protein Interaction Studies : The compound is used to explore protein interactions, contributing to our understanding of biochemical pathways.

Medicine

- Pharmaceutical Intermediates : Its role as an intermediate in pharmaceutical synthesis highlights its potential therapeutic applications. For instance, it has been investigated for its anticancer properties and as part of drug formulations targeting specific diseases .

- Neuropathic Pain Treatment : Compounds related to (4-Chloro-phenyl)-dimethylamino-acetic acid HCl have been explored for their efficacy in treating neuropathic pain .

Industry

- Dyes and Agrochemicals : The compound finds applications in the production of dyes and agrochemicals, leveraging its chemical properties for industrial uses.

Case Studies

- Anticancer Activity : A study evaluated the anticancer properties of (4-Chloro-phenyl)-dimethylamino-acetic acid HCl derivatives against triple-negative breast cancer cells. Results indicated reduced cell viability and colony formation, showcasing potential therapeutic benefits .

- Enzyme Inhibition : Research highlighted the compound's ability to inhibit specific enzymes involved in inflammatory processes, demonstrating its relevance in drug design for anti-inflammatory therapies .

- Pharmacokinetic Studies : Investigations into the pharmacokinetic profile of related compounds revealed enhanced bioavailability due to structural modifications involving chloro and methyl groups, suggesting improved therapeutic efficacy .

作用機序

The mechanism of action of (4-Chloro-phenyl)-dimethylamino-acetic acid HCl involves its interaction with specific molecular targets. The chloro-substituted phenyl ring and dimethylamino group allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, depending on the context of its use .

類似化合物との比較

Comparison with Structural Analogs

Structural and Physicochemical Properties

The compound’s closest analogs include D-4-Chlorophenylglycine HCl and substituted phenyl carbamates/carbamides. Key differences lie in functional groups and substitution patterns:

*Estimated via fragment-based calculations; dimethylamino increases logP compared to primary amino analogs.

Key Observations:

- Lipophilicity: The dimethylamino group in the target compound increases logP (~1.8) compared to D-4-Chlorophenylglycine HCl (~0.9), enhancing membrane permeability .

- Solubility : The hydrochloride salt ensures superior aqueous solubility relative to neutral carbamates (e.g., compounds 4a–i, 5a–i) .

- Steric Effects: The bulky dimethylamino group may reduce binding affinity to targets requiring smaller substituents but improve stability against enzymatic degradation.

Structure-Activity Relationships (SAR)

- Chloro Substituent Position : Para-substitution (target compound) improves electronic effects for receptor binding compared to meta-substituted analogs .

- Amino Group Modifications: Dimethylation balances lipophilicity and steric hindrance, optimizing pharmacokinetics without excessive loss of target engagement.

生物活性

(4-Chloro-phenyl)-dimethylamino-acetic acid HCl is a compound characterized by its unique chemical structure, which includes a chloro-substituted phenyl ring and a dimethylamino group attached to an acetic acid moiety. This compound has garnered attention in various fields of research due to its potential biological activities, including enzyme inhibition, anticancer properties, and applications in medicinal chemistry.

The compound's structure can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 215.66 g/mol

The presence of the chloro group enhances its reactivity, while the dimethylamino group contributes to its biological activity by facilitating interactions with various biomolecules.

The biological activity of (4-Chloro-phenyl)-dimethylamino-acetic acid HCl primarily involves its interaction with specific enzymes and receptors. The compound can modulate biochemical pathways, leading to either inhibition or activation based on the context of its use.

1. Enzyme Inhibition

Research indicates that (4-Chloro-phenyl)-dimethylamino-acetic acid HCl exhibits significant enzyme inhibition properties. It has been utilized in studies focusing on:

- Carbonic Anhydrase Inhibition : The compound has shown potential as an inhibitor of carbonic anhydrases (CAs), with reported IC values indicating effective inhibition against CA IX and CA II, suggesting selectivity for CA IX over CA II .

2. Anticancer Activity

Several studies have explored the anticancer properties of this compound:

- Cell Viability Reduction : In vitro studies demonstrated that (4-Chloro-phenyl)-dimethylamino-acetic acid HCl significantly reduces cell viability in various cancer cell lines, including MDA-MB-231 and A549 cells. The reduction in viability was attributed to apoptosis induction and cell cycle arrest mechanisms .

- Mechanistic Insights : The compound's ability to induce apoptosis was evidenced by increased annexin V-FITC positivity in treated cells, indicating a shift towards late apoptosis stages .

3. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens:

- Inhibition of Bacterial Growth : Studies have shown that it possesses antibacterial properties, effectively inhibiting the growth of both Gram-positive and Gram-negative bacteria at certain concentrations .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。